molecular formula C18H14F2N2O2S B5298534 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5298534
M. Wt: 360.4 g/mol
InChI Key: ASNMXPYQNRHPKX-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a difluoromethoxyphenyl group and a thioxodihydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thioxodihydroimidazol-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the difluoromethoxyphenyl group: This step often involves a substitution reaction where a difluoromethoxyphenyl halide reacts with the intermediate compound.

    Final assembly: The final step involves the condensation of the intermediate with a 4-methylphenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-11-2-6-13(7-3-11)22-16(23)15(21-18(22)25)10-12-4-8-14(9-5-12)24-17(19)20/h2-10,17H,1H3,(H,21,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMXPYQNRHPKX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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